

# 4-(Diethylamino)benzohydrazide molecular weight and formula

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-(Diethylamino)benzohydrazide

Cat. No.: B010675

[Get Quote](#)

## Technical Guide: 4-(Diethylamino)benzohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4-(diethylamino)benzohydrazide**, a versatile chemical intermediate with significant applications in pharmaceutical synthesis. This document details its core physicochemical properties, a comprehensive experimental protocol for its synthesis, and a generalized workflow for the development and evaluation of its derivatives.

## Core Physicochemical Data

Quantitative data for **4-(diethylamino)benzohydrazide** is summarized in the table below for easy reference and comparison.

| Property          | Value                                            |
|-------------------|--------------------------------------------------|
| Molecular Formula | C <sub>11</sub> H <sub>17</sub> N <sub>3</sub> O |
| Molecular Weight  | 207.27 g/mol                                     |
| IUPAC Name        | 4-(diethylamino)benzohydrazide                   |
| CAS Number        | 100139-54-6                                      |

# Synthesis of 4-(Diethylamino)benzohydrazide: Experimental Protocol

The synthesis of **4-(diethylamino)benzohydrazide** is typically achieved through a two-step process involving the initial esterification of 4-(diethylamino)benzoic acid, followed by hydrazinolysis of the resulting ester. This method is widely adaptable for the synthesis of various benzohydrazide derivatives.

## Step 1: Esterification of 4-(Diethylamino)benzoic Acid

This step involves the conversion of 4-(diethylamino)benzoic acid to its corresponding ethyl ester, typically via Fischer-Speier esterification.

Materials:

- 4-(Diethylamino)benzoic acid
- Absolute ethanol (reagent grade)
- Concentrated sulfuric acid (catalytic amount)
- Sodium bicarbonate (saturated aqueous solution)
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Ethyl acetate (for extraction)
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator

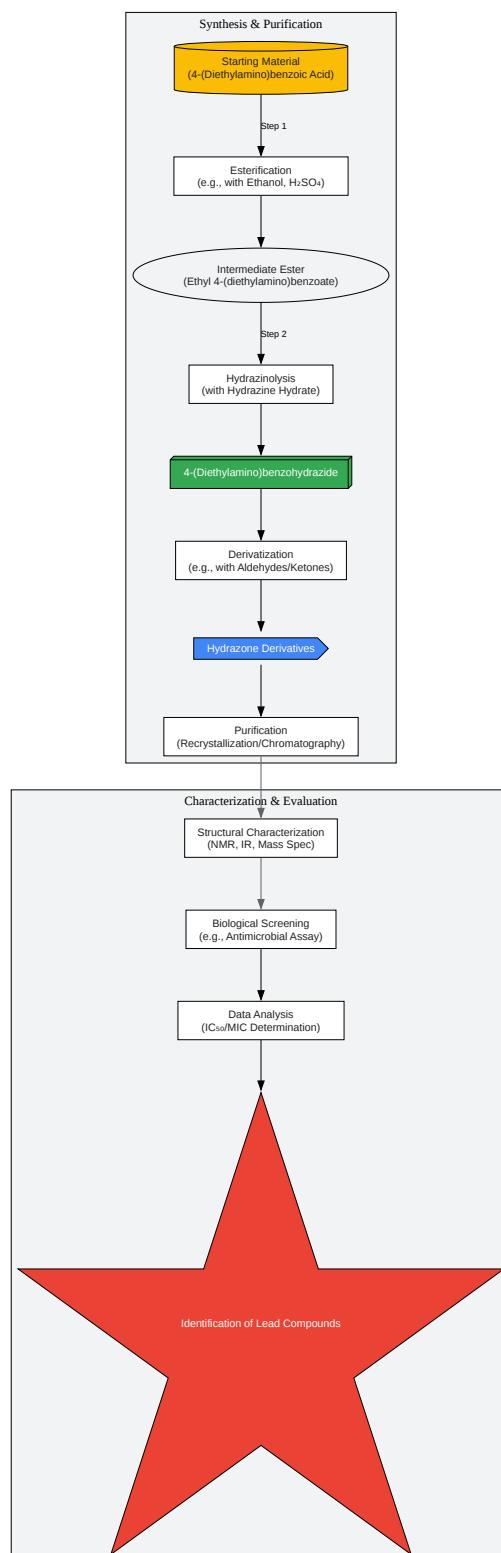
Procedure:

- In a round-bottom flask, suspend 4-(diethylamino)benzoic acid in a generous excess of absolute ethanol.
- With caution, add a catalytic amount of concentrated sulfuric acid to the mixture.
- Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction's progress via thin-layer chromatography (TLC).
- Upon completion, allow the mixture to cool to ambient temperature.
- Reduce the volume of the solvent using a rotary evaporator.
- Dissolve the remaining residue in ethyl acetate and transfer to a separatory funnel.
- Wash the organic layer sequentially with a saturated solution of sodium bicarbonate and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 4-(diethylamino)benzoate.

## Step 2: Hydrazinolysis of Ethyl 4-(Diethylamino)benzoate

The ester obtained in the previous step is converted to the target benzohydrazide by reaction with hydrazine hydrate.

Materials:


- Ethyl 4-(diethylamino)benzoate
- Hydrazine hydrate (80-100% solution)
- Ethanol (reagent grade)
- Round-bottom flask
- Reflux condenser

**Procedure:**

- Dissolve the ethyl 4-(diethylamino)benzoate in ethanol within a round-bottom flask.
- Add an excess of hydrazine hydrate to the solution.
- Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 8-12 hours.  
The progress of the reaction can be monitored by TLC.
- After the reaction is complete, cool the mixture and reduce the solvent volume by rotary evaporation.
- The resulting precipitate of **4-(diethylamino)benzohydrazide** is then collected by filtration, washed with cold ethanol, and dried under vacuum.

## Generalized Workflow for Synthesis and Evaluation of Benzohydrazide Derivatives

The following diagram illustrates a common experimental workflow, from the synthesis of a benzohydrazide to the biological evaluation of its derivatives, such as hydrazones, which are often investigated for their therapeutic potential.

[Click to download full resolution via product page](#)

Caption: General workflow for synthesis and biological evaluation of benzohydrazides.

- To cite this document: BenchChem. [4-(Diethylamino)benzohydrazide molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b010675#4-diethylamino-benzohydrazide-molecular-weight-and-formula\]](https://www.benchchem.com/product/b010675#4-diethylamino-benzohydrazide-molecular-weight-and-formula)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)